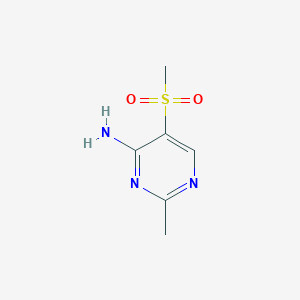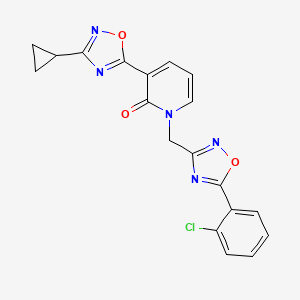
2-(1H-Pyrazole-1-yl)-4-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Pyrazole-1-yl)-4-(trifluoromethyl)pyridine, commonly known as PFP or PFP-TFP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. PFP is a highly reactive compound that is widely used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of PFP is not well understood. However, it is believed that PFP acts as a nucleophile, reacting with various electrophiles in organic synthesis. PFP can also act as a ligand, coordinating with metal ions in catalytic reactions.
Biochemical and Physiological Effects
PFP has not been extensively studied for its biochemical and physiological effects. However, studies have shown that PFP can cause irritation to the skin and eyes upon contact. PFP may also be toxic if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
PFP has several advantages in lab experiments. It is a highly reactive compound that can be used as a building block for the synthesis of various organic compounds. PFP is also relatively easy to synthesize, making it a cost-effective reagent for organic synthesis. However, PFP is a highly reactive compound that can be hazardous if not handled properly. It is also relatively unstable, and its reactivity can make it difficult to handle in some lab experiments.
Orientations Futures
There are several future directions for the research of PFP. One potential direction is the development of new synthetic methods for PFP that are more efficient and cost-effective. Another direction is the study of PFP's mechanism of action, which could lead to the development of new applications for PFP in organic synthesis. Additionally, the study of PFP's biochemical and physiological effects could provide insights into its potential toxicity and safety concerns. Finally, the use of PFP as a ligand in catalytic reactions could be explored further, potentially leading to the development of new catalytic systems.
Méthodes De Synthèse
PFP can be synthesized by a variety of methods, including the reaction of 2-pyrazolecarboxaldehyde with 4-(trifluoromethyl)pyridine in the presence of a base, such as potassium carbonate. Another method involves the reaction of 2-pyrazolecarboxylic acid with 4-(trifluoromethyl)pyridine using a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Applications De Recherche Scientifique
PFP has been extensively used in scientific research, particularly in the field of organic synthesis. It is a highly reactive compound that can be used as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials science. PFP has also been used as a reagent in the synthesis of fluorescent dyes, which are widely used in biological imaging.
Propriétés
IUPAC Name |
2-pyrazol-1-yl-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-2-4-13-8(6-7)15-5-1-3-14-15/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPICITLRGSMKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrazole-1-yl)-4-(trifluoromethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile](/img/structure/B2543446.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2543447.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2543450.png)
![(2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2543451.png)

![3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol](/img/structure/B2543455.png)

![[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![N-[1-[4-(Difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2543460.png)


![3-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2543465.png)
![ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2543466.png)
